An In-depth Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate (CAS 1214387-31-1)
An In-depth Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate (CAS 1214387-31-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methyl carboxylate groups on a pyridine ring, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its significance as a versatile intermediate in medicinal chemistry.
Chemical and Physical Properties
Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a solid compound at room temperature.[1] The strategic placement of its functional groups significantly influences its reactivity and potential for further chemical modifications.
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 1214387-31-1 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
| InChI Key | CEGSHNULHUHZKT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=N1)F)Cl |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid
This protocol is based on general esterification procedures and may require optimization.
Materials:
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3-chloro-5-fluoropyridine-2-carboxylic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated) or Thionyl chloride
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Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
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Dichloromethane (or other suitable organic solvent)
Procedure:
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Acid-Catalyzed Esterification:
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Suspend 3-chloro-5-fluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent such as dichloromethane.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-chloro-5-fluoropyridine-2-carboxylate.
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Alternative Method using Thionyl Chloride:
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React 3-chloro-5-fluoropyridine-2-carboxylic acid with an excess of thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent under reflux.
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After removing the excess thionyl chloride, carefully add anhydrous methanol to the acyl chloride.
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The reaction is usually exothermic and should be carried out with cooling.
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Work-up the reaction mixture as described in the acid-catalyzed method to isolate and purify the final product.
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Diagram 1: Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of the target compound.
Spectroscopic Data
As of the current literature survey, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for Methyl 3-chloro-5-fluoropyridine-2-carboxylate is not publicly available. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.
Applications in Drug Discovery and Development
Halogenated pyridines, such as Methyl 3-chloro-5-fluoropyridine-2-carboxylate, are highly valued in medicinal chemistry.[3] The presence of both chlorine and fluorine atoms provides multiple sites for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for drug screening.[2]
The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound can influence key pharmacological properties including:
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Binding Affinity: The electronic nature of the chloro and fluoro substituents can modulate the interaction of the molecule with its biological target.
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Metabolic Stability: The C-F bond is exceptionally strong, which can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.
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Pharmacokinetics: The overall lipophilicity and polarity of the molecule, influenced by its substituents, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
While this compound is primarily a building block, derivatives of the 3-chloro-5-fluoropyridine scaffold are being investigated for a range of therapeutic applications, including as potential anti-cancer and anti-infective agents.[3]
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking Methyl 3-chloro-5-fluoropyridine-2-carboxylate to a specific signaling pathway. Its role is primarily as a synthetic intermediate used to create more complex molecules. The biological activity and potential impact on signaling pathways would be determined by the final structure of the molecule synthesized using this building block.
Diagram 2: Role as a Building Block in Drug Discovery
Caption: The role of the compound in the drug discovery process.
Safety and Handling
Detailed safety and handling information for Methyl 3-chloro-5-fluoropyridine-2-carboxylate is not extensively documented. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety data, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a valuable and versatile building block for synthetic and medicinal chemists. Its unique structural features provide a foundation for the development of novel and diverse chemical entities with potential applications in drug discovery and agrochemicals. While detailed biological and spectroscopic data for the compound itself are limited, its utility as a synthetic intermediate is well-recognized. Further research into the synthesis and application of derivatives based on this scaffold is likely to yield new and important bioactive molecules.
